(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGPFIKIZGYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule with potential applications in various scientific fields, including medicinal chemistry, agrochemicals, and material science. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of trifluoromethyl phenylmethanamine have demonstrated cytotoxic effects against various cancer cell lines due to their ability to interact with protein targets involved in cell growth and survival .
- Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their biological activity. Studies indicate that fluorinated phenylmethanamines can exhibit improved antibacterial and antifungal properties compared to their non-fluorinated counterparts .
Agrochemicals
The unique structure of this compound makes it a candidate for use in agrochemical formulations.
- Pesticidal Activity : Compounds similar to this methanamine have been synthesized and evaluated for their effectiveness as pesticides. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of the active ingredient in agricultural applications .
Material Science
In material science, the compound's properties can be leveraged for developing advanced materials.
- Polymer Additives : The incorporation of fluorinated compounds into polymers can enhance thermal stability and chemical resistance. Research indicates that the addition of such compounds can improve the performance characteristics of polymers used in coatings and packaging materials .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of fluorinated phenylmethanamine derivatives. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against HepG2 liver cancer cells, suggesting potent anticancer activity .
Case Study 2: Agricultural Applications
In a series of experiments assessing the efficacy of various agrochemicals, a derivative of this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations, indicating its potential as an effective pesticide .
Case Study 3: Material Enhancements
Research focusing on polymer composites revealed that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the fluorinated groups within the polymer matrix .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity, binding affinity, and stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl Group : The 4-CF₃ group in the target and analogs increases electron-withdrawing effects, stabilizing the molecule and enhancing resistance to oxidative metabolism .
- Chlorine Substitution : The 4-Cl group in the target and Analog 1 contributes to hydrophobic interactions, a critical factor in receptor binding .
Pharmacological and Industrial Relevance
- Antiproliferative Potential: Diarylmethanamines with halogen and CF₃ groups (e.g., ’s derivatives) have shown antiproliferative activity, suggesting the target compound may also exhibit cytotoxicity .
- Material Science : Trifluoromethylated methanamines are used in optoelectronic materials due to their electron-deficient aromatic systems .
Biological Activity
(4-Chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine (CAS Number: 1516284-69-7) is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 303.68 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClF4N |
| Molecular Weight | 303.68 g/mol |
| CAS Number | 1516284-69-7 |
Interaction with Receptors
Research indicates that compounds similar to this compound exhibit significant activity as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR). For instance, studies have shown that modifications in the structure can enhance receptor modulation potency:
- Activity at α7 nAChRs : Compounds with similar structural motifs have demonstrated EC50 values ranging from 0.14 µM to 2.5 µM, indicating potent receptor activation .
Therapeutic Potential
The modulation of α7 nAChRs is particularly relevant in the context of neurodegenerative diseases and cognitive disorders. By enhancing cholinergic signaling, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of structurally related compounds found that they could significantly reduce neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .
- Anxiolytic Activity : Another investigation highlighted the anxiolytic properties of similar compounds, showing reduced anxiety-like behaviors in rodent models through modulation of GABA receptors alongside nAChRs .
Summary of Key Studies
The following table summarizes key findings from research studies on this compound and related compounds:
| Study Reference | Compound Tested | EC50 (µM) | Max Modulation (%) | Biological Activity |
|---|---|---|---|---|
| 1a | 1.5 | 500 | α7 nAChR positive modulator | |
| 7a | 0.14 | 600 | Neuroprotective effects | |
| BAY-069 | - | - | Inhibitor for BCAT1/2 |
The mechanism by which this compound exerts its effects involves allosteric modulation of nAChRs, leading to enhanced neurotransmitter release and improved synaptic plasticity. This mechanism underlies its potential therapeutic applications in cognitive enhancement and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
